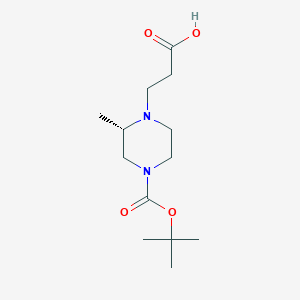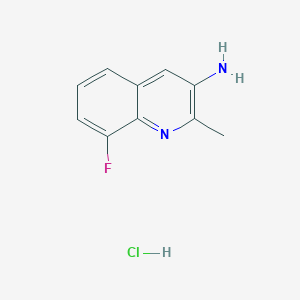
(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, a common protecting group used in organic synthesis, particularly for amino acids and peptides . The molecule also contains a piperazine ring, which is a common motif in pharmaceuticals and other bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amino group using a Boc-protecting group . The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a Boc-protected amino group, and a carboxylic acid group . The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the protected amine . The carboxylic acid group can participate in various reactions such as esterification and amide bond formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like the carboxylic acid would increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Studies on related compounds have focused on their metabolism and pharmacokinetics. For example, the disposition and metabolism of GSK2251052, a novel boron-containing antibiotic that inhibits bacterial leucyl tRNA synthetase, have been extensively studied. This research involved analyzing how the drug is processed within the human body, including its absorption, distribution, metabolism, and excretion, highlighting the importance of understanding the pharmacokinetic properties of new chemical entities (G. Bowers et al., 2013).
Toxicology and Safety Assessment
Research applications also extend to toxicology and safety assessment, where compounds are evaluated for their potential health risks. The study of metabolites of synthetic fragrances like lysmeral in urine samples illustrates the effort to understand the exposure and potential toxic effects of chemicals widely used in consumer products. Such studies are crucial for assessing the safety of chemical compounds before their approval for use in the market (Aline Murawski et al., 2020).
Biomonitoring and Environmental Health
Biomonitoring studies represent another important application, where the presence of chemical compounds and their metabolites in biological specimens is monitored to assess environmental and occupational exposures. This research helps in understanding the extent of human exposure to various chemicals and aids in the development of strategies to minimize potential health risks. For instance, studies have monitored the exposure of Finnish farm workers to phenoxy acid herbicides, providing valuable data on occupational exposure to hazardous chemicals (A. Manninen et al., 1986).
Wirkmechanismus
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry as a protecting group for amines .
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group is a carbamate, which is an ester of carbamic acid . It is used to protect amines during chemical reactions, preventing them from reacting with other compounds until the Boc group is removed . The removal of the Boc group is typically achieved with a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
The compound’s boc group plays a crucial role in the synthesis of peptides, suggesting that it may be involved in protein synthesis and other related biochemical pathways .
Pharmacokinetics
The boc group is known to be cleaved under acidic conditions, which could potentially affect the compound’s bioavailability .
Result of Action
The removal of the boc group can lead to the exposure of the protected amine, allowing it to participate in further chemical reactions .
Action Environment
The action of (S)-3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid can be influenced by environmental factors such as pH. The Boc group is stable under basic conditions but can be cleaved under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the acidity or alkalinity of its environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-10-9-15(12(18)19-13(2,3)4)8-7-14(10)6-5-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDJNKSAVVRASP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)

![2-(2-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2821995.png)
![3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2821997.png)
![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)
![N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2821999.png)
![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2822005.png)
![(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2822007.png)


![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)

